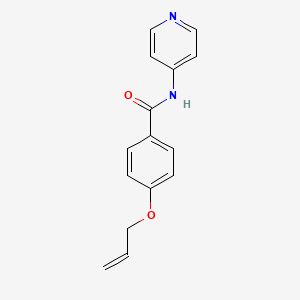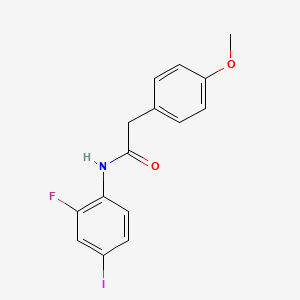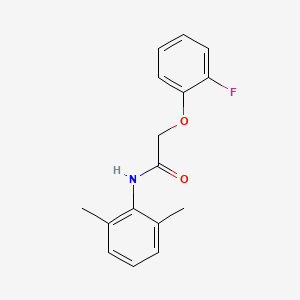![molecular formula C14H21Cl2NO2 B4407334 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4407334.png)
4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and dyestuff intermediates. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a 6-chloro-2,3-dimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 6-chloro-2,3-dimethylphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the deprotonation of the phenol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized as an intermediate in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-(2-(6-chloro-2,3-dimethylphenoxy)ethyl)morpholine: Similar structure but without the hydrochloride group.
Uniqueness
4-[2-(6-Chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-3-4-13(15)14(12(11)2)18-10-7-16-5-8-17-9-6-16;/h3-4H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVLRUQALCMGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B4407258.png)

![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)


![3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)

![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![[3-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]phenyl] acetate](/img/structure/B4407358.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)
